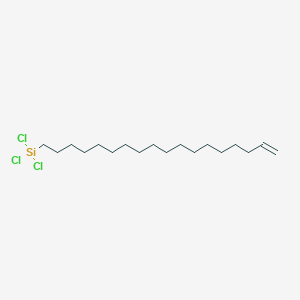![molecular formula C12H12IO4- B12553128 2-[(4-Iodobutoxy)carbonyl]benzoate CAS No. 189949-02-8](/img/structure/B12553128.png)
2-[(4-Iodobutoxy)carbonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Iodobutoxy)carbonyl]benzoate is an organic compound with the molecular formula C12H12IO4 It is characterized by the presence of an iodobutoxy group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Iodobutoxy)carbonyl]benzoate typically involves the esterification of benzoic acid derivatives with 4-iodobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Iodobutoxy)carbonyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobutoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoate moiety can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Iodobutoxy)carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-Iodobutoxy)carbonyl]benzoate involves its interaction with specific molecular targets. The iodine atom in the iodobutoxy group can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing benzoic acid and 4-iodobutanol, which may further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Bromobutoxy)carbonyl]benzoate
- 2-[(4-Chlorobutoxy)carbonyl]benzoate
- 2-[(4-Fluorobutoxy)carbonyl]benzoate
Uniqueness
2-[(4-Iodobutoxy)carbonyl]benzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it particularly useful in applications where iodine’s properties are advantageous, such as in radiolabeling and biochemical probing.
Propiedades
Número CAS |
189949-02-8 |
|---|---|
Fórmula molecular |
C12H12IO4- |
Peso molecular |
347.12 g/mol |
Nombre IUPAC |
2-(4-iodobutoxycarbonyl)benzoate |
InChI |
InChI=1S/C12H13IO4/c13-7-3-4-8-17-12(16)10-6-2-1-5-9(10)11(14)15/h1-2,5-6H,3-4,7-8H2,(H,14,15)/p-1 |
Clave InChI |
LNQDZGFDUAQMKZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


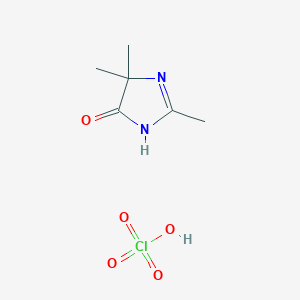
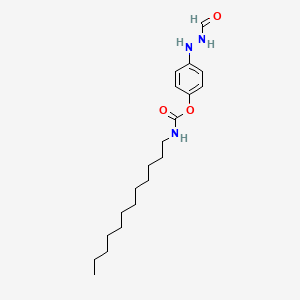
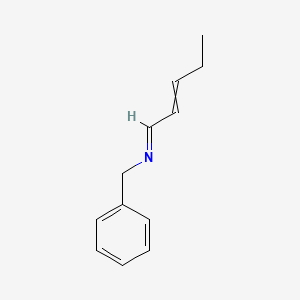

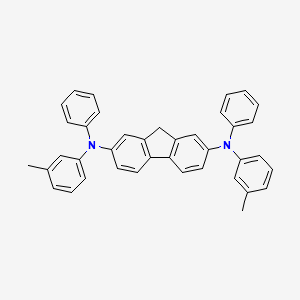
![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)

![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)


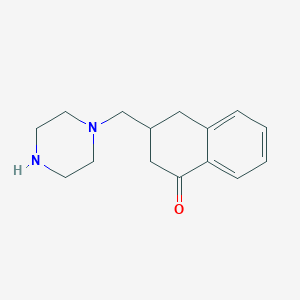
![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)
